molecular formula C10H20O2 B1584582 2-Methylbutyl 2-methylbutyrate CAS No. 2445-78-5

2-Methylbutyl 2-methylbutyrate

Cat. No.: B1584582
CAS No.: 2445-78-5
M. Wt: 172.26 g/mol
InChI Key: PVYFCGRBIREQLL-UHFFFAOYSA-N
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Description

2-Methylbutyl 2-methylbutyrate: is an ester compound with the molecular formula C10H20O2 . It is known for its fruity aroma, often described as a combination of apple, banana, and pineapple. This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.

Mechanism of Action

Target of Action

2-Methylbutyl 2-methylbutyrate is a chemical compound that primarily targets the olfactory receptors, contributing to the sense of smell . It is known for its fruity odor, resembling apples or pineapples .

Mode of Action

When inhaled, this compound binds to the olfactory receptors in the nose. This binding triggers a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .

Biochemical Pathways

It is known that the compound plays a role in the olfactory signaling pathway, which is responsible for the sense of smell .

Pharmacokinetics

Due to its low solubility in water , it is likely that the compound is primarily absorbed through inhalation and distributed via the bloodstream to the olfactory receptors. The metabolism and excretion of this compound are likely to follow the general pathways for ester compounds.

Result of Action

The primary result of the action of this compound is the perception of a fruity smell. This is due to the compound’s interaction with the olfactory receptors in the nose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature . Furthermore, the compound’s stability may be affected by exposure to light, heat, and oxygen.

Biochemical Analysis

Biochemical Properties

2-Methylbutyl 2-methylbutyrate participates in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds. These enzymes catalyze the breakdown of this compound into its constituent alcohol and acid, 2-methylbutanoic acid and 2-methyl-1-butanol . This interaction is crucial for the compound’s metabolism and its subsequent involvement in various biochemical pathways.

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in fatty acid oxidation and synthesis

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, this compound may inhibit the activity of certain esterases, thereby affecting the hydrolysis of other ester compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl 2-methylbutyrate can be synthesized through the esterification reaction between 2-methylbutanol and 2-methylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 2-Methylbutyl 2-methylbutyrate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylbutanol and 2-methylbutanoic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions are less common for esters, but under specific conditions, the ester can be reduced to the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-Methylbutanol and 2-methylbutanoic acid.

    Oxidation: Various oxidation products depending on the reagent and conditions.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Methylbutyl 2-methylbutyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in the aroma profile of fruits and plants.

    Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.

    Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.

Comparison with Similar Compounds

    Methyl butyrate: Also an ester with a fruity aroma, commonly used in flavors and fragrances.

    Ethyl butyrate: Another ester with a similar fruity scent, used in the food and beverage industry.

    Butyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.

Uniqueness of 2-Methylbutyl 2-methylbutyrate: this compound is unique due to its specific combination of 2-methylbutanol and 2-methylbutanoic acid, which imparts a distinct fruity aroma that is a blend of apple, banana, and pineapple. This unique scent profile makes it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

2-methylbutyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYFCGRBIREQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862947
Record name Butanoic acid, 2-methyl-, 2-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow lquid
Record name 2-Methylbutyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 to 72.00 °C. @ 11.00 mm Hg
Record name 2-Methylbutyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.854-0.864
Record name 2-Methylbutyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2445-78-5
Record name 2-Methylbutyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methylbutyl 2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 2-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-methyl-, 2-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLBUTYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYC739X7BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylbutyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methylbutyl 2-methylbutyrate in natural sources?

A1: this compound is a significant constituent of essential oils derived from various plants. For example, it constitutes a considerable portion of the essential oil of Daucus gracilis [], a plant native to Algeria, and Artemisia magellanica [], a species found in Patagonia. Its presence in these oils contributes to their unique aroma profiles and potential biological activities.

Q2: What is the current understanding of the relationship between the chemical composition of essential oils and their biological activities?

A3: Research indicates a strong correlation between the chemical composition of essential oils and their biological activities. Studies on Daucus gracilis essential oil [] revealed that variations in altitude and soil composition directly influenced the oil's chemical profile, potentially impacting its overall properties. This highlights the complexity of essential oil compositions and their potential synergistic effects, suggesting that this compound, even as a minor component, might play a role in the overall bioactivity of the oil.

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